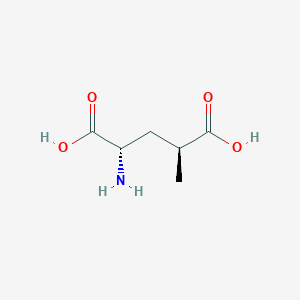

(2S,4S)-4-Methylglutamic acid

Übersicht

Beschreibung

(2S,4S)-4-Methylglutamic acid is a chiral amino acid derivative with significant importance in various scientific fields It is characterized by the presence of a methyl group at the fourth position of the glutamic acid backbone, which imparts unique stereochemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methylglutamic acid typically involves the use of chiral starting materials and enantioselective catalysts. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a substituted α-keto acid, in the presence of a chiral catalyst. This process ensures the selective formation of the desired (2S,4S) enantiomer. Additionally, the use of protecting groups, such as tert-butyldimethylsilyl, can aid in the selective synthesis and purification of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of continuous flow reactors and high-throughput screening of chiral catalysts. These methods aim to optimize yield and enantiomeric purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-4-Methylglutamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Role

(2S,4S)-4-Methylglutamic acid is a derivative of glutamic acid, an essential neurotransmitter in the central nervous system (CNS). Its introduction of a methyl group at position 4 enhances its selectivity for kainate receptors over other glutamate receptors like NMDA (N-methyl-D-aspartate) and AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors . This selectivity is crucial for studying excitatory neurotransmission and developing therapeutic agents targeting specific receptor types.

Neuroscience Research

This compound serves as a valuable tool in neuroscience research for probing kainate receptor functions. Its ability to selectively activate these receptors allows researchers to investigate their physiological roles and implications in various neurological conditions such as:

- Epilepsy

- Alzheimer's Disease

- Parkinson's Disease

- Multiple Sclerosis

Studies have shown that this compound can elicit kainate-like currents in neurons, providing insights into the mechanisms of excitatory neurotransmission .

Pharmacological Development

The compound has been explored for its potential as a prototype for new therapeutic agents aimed at treating CNS disorders. Its selective action on kainate receptors suggests that it could be developed into drugs that minimize side effects associated with broader glutamate receptor activation .

Structure-Activity Relationship Studies

Researchers utilize this compound to study structure-activity relationships (SAR) within the class of glutamate receptor agonists. By modifying its structure, scientists can identify derivatives with improved potency and selectivity, aiding drug development efforts .

Case Studies

Wirkmechanismus

The mechanism of action of (2S,4S)-4-Methylglutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4R)-4-Methylglutamic acid: This diastereomer differs in the spatial arrangement of the methyl group, leading to distinct biological activities and chemical properties.

(2S,4S)-4-Fluoroglutamic acid:

(2S,4S)-4-Iodoglutamic acid: The iodine substituent introduces unique electronic and steric effects, making it useful in specific synthetic applications.

Uniqueness

(2S,4S)-4-Methylglutamic acid is unique due to its specific stereochemistry, which allows for selective interactions with biological targets. This property makes it valuable in the design of chiral drugs and catalysts, as well as in the study of protein-ligand interactions.

Biologische Aktivität

Overview

(2S,4S)-4-Methylglutamic acid is a chiral amino acid derivative that plays a significant role in various biological processes due to its unique stereochemistry. It is structurally related to glutamic acid, with a methyl group at the fourth position, which enhances its interaction with specific biological targets, particularly in the central nervous system (CNS). This compound has garnered attention for its potential applications in pharmacology and biochemistry.

Target Interactions

The primary biological target of this compound is the kainate receptor , a subtype of ionotropic glutamate receptors. These receptors are crucial for mediating excitatory neurotransmission in the CNS. The compound exhibits selective agonistic activity towards kainate receptors while showing reduced affinity for other glutamate receptor subtypes such as NMDA and AMPA receptors .

Biochemical Pathways

Upon binding to kainate receptors, this compound facilitates the influx of cations, leading to neuronal depolarization and subsequent neurotransmitter release. This mechanism is vital for synaptic transmission and plasticity, influencing learning and memory processes .

Pharmacokinetics

Research indicates that this compound is rapidly absorbed in biological systems, achieving peak plasma concentrations within one hour post-administration. Its pharmacokinetic profile suggests a favorable distribution within the CNS, making it an attractive candidate for therapeutic applications targeting neurological disorders.

Comparative Biological Activity

To understand the unique properties of this compound, it is essential to compare it with its stereoisomers and related compounds:

| Compound | Activity Profile | Selectivity |

|---|---|---|

| (2S,4R)-4-Methylglutamic Acid | High-affinity kainate agonist; less potent than (2S,4S) | Selective for kainate |

| (2S,4S)-4-Fluoroglutamic Acid | Modulates NMDA receptor; reduced excitotoxicity | Broader receptor interaction |

| (2S,3R)-3-Methylglutamic Acid | Exhibits antimicrobial properties; relevant in daptomycin | Specific to S. aureus |

This table highlights how the stereochemistry influences biological activity and receptor selectivity among analogs of 4-Methylglutamic acid.

Case Studies and Research Findings

- Kainate Receptor Agonism : A study demonstrated that this compound acts as a potent agonist at the kainate receptor subtype mGluR1. It was found to be as effective as glutamic acid itself in activating these receptors, indicating its potential utility in studying receptor function and signaling pathways .

- Neuroprotective Effects : Research has suggested that compounds like this compound may mitigate excitotoxicity associated with neurological conditions such as stroke or traumatic brain injury. By selectively modulating kainate receptor activity, it could help prevent excessive neuronal damage during pathological conditions .

- Therapeutic Applications : The compound's selective action on kainate receptors positions it as a candidate for developing novel treatments for various CNS disorders. Its ability to influence synaptic plasticity may have implications for cognitive enhancement therapies or neuroprotection strategies .

Eigenschaften

IUPAC Name |

(2S,4S)-2-amino-4-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKRAOXTGDJWNI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390561 | |

| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6141-27-1, 38523-28-3 | |

| Record name | 4-Methyl-L-glutamic acid, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-DL-glutamic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-L-Glutamic acid, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-methyl-DL-Glutamic acid, threo- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stereochemistry of (2S,4S)-4-methylglutamic acid in biological systems?

A: While the provided abstracts don't delve into specific biological systems, research indicates that this compound's stereochemistry is crucial for its biological activity. For instance, in the context of daptomycin, an antibiotic, only the (2S,3R)-3-methylglutamic acid diastereomer at position twelve exhibited potent antimicrobial activity against S. aureus. [] This highlights the importance of stereochemistry in determining biological activity and interactions.

Q2: How does this compound interact with vitamin K-dependent gamma-glutamyl carboxylase (VKC)?

A: Research suggests that this compound, specifically in the form of descarboxy osteocalcin (d-OC), interacts with VKC through a unique high-affinity recognition site distinct from the propeptide-binding site. [] This interaction is crucial for the carboxylation process. Studies using synthetic peptides derived from d-OC revealed that two domains on d-OC are essential for VKC recognition: one between residues 1 and 12 and another between residues 26 and 39. [] This suggests a complex binding interaction involving multiple contact points between d-OC and VKC.

Q3: Are there efficient synthetic routes for producing this compound?

A: Yes, several efficient synthetic routes for this compound have been developed. One research paper highlights a "convenient and efficient synthesis" [, ], although the specific details of the methodology are not provided in the abstract. These advancements in synthetic chemistry allow researchers to access this important compound for further investigation and potential applications.

Q4: Can this compound be utilized in the production of other pharmaceutically relevant compounds?

A: Research suggests that this compound can be utilized in the production of 1β-methylcarbapenem compounds. [] When a thienamycin-producing microorganism is cultured in a medium supplemented with a this compound analogue, it leads to the production of 1β-methylcarbapenem. [] These compounds hold promise as pharmaceutical agents or precursors for developing novel therapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.